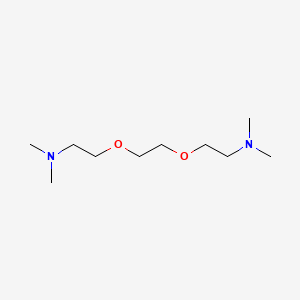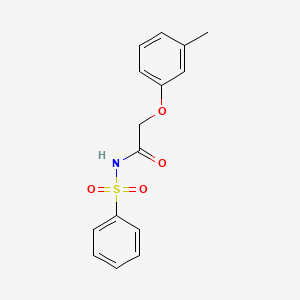
N,N-bis(2-hydroxyethyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N,N-bis(2-hidroxietil)-4-nitrobenzamida es un compuesto orgánico caracterizado por la presencia de dos grupos hidroxietil y una porción de nitrobenzamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N,N-bis(2-hidroxietil)-4-nitrobenzamida típicamente involucra la reacción del cloruro de 4-nitrobenzoílo con dietanolamina. La reacción se lleva a cabo en presencia de una base, como trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción generalmente se agita a temperatura ambiente durante varias horas hasta que la reacción se completa. El producto luego se purifica mediante recristalización o cromatografía en columna.
Métodos de producción industrial
En un entorno industrial, la síntesis de N,N-bis(2-hidroxietil)-4-nitrobenzamida se puede escalar utilizando condiciones de reacción similares. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, el uso de catalizadores heterogéneos, como el óxido de calcio dopado con zinc, puede mejorar aún más la eficiencia de la reacción y reducir el tiempo de reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
La N,N-bis(2-hidroxietil)-4-nitrobenzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxietil se pueden oxidar para formar aldehídos o ácidos carboxílicos.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Los grupos hidroxietil se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El gas hidrógeno con un catalizador de paladio o borohidruro de sodio se puede utilizar para la reducción del grupo nitro.
Sustitución: Los nucleófilos como los alcóxidos o las aminas se pueden utilizar para reacciones de sustitución.
Principales productos
Oxidación: Formación de derivados de 4-nitrobenzamida con grupos aldehído o ácido carboxílico.
Reducción: Formación de N,N-bis(2-hidroxietil)-4-aminobenzamida.
Sustitución: Formación de varios derivados de benzamida sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La N,N-bis(2-hidroxietil)-4-nitrobenzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de las interacciones enzimáticas y como un posible inhibidor de ciertas vías biológicas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico debido a su capacidad de interactuar con objetivos moleculares específicos.
Industria: Se utiliza en la producción de polímeros y como intermedio en la síntesis de diversos productos químicos.
Mecanismo De Acción
El mecanismo de acción de la N,N-bis(2-hidroxietil)-4-nitrobenzamida involucra su interacción con objetivos moleculares específicos. Los grupos hidroxietil pueden formar enlaces de hidrógeno con residuos de aminoácidos en proteínas, mientras que el grupo nitro puede participar en reacciones redox. Estas interacciones pueden modular la actividad de enzimas y otras proteínas, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
N,N-bis(2-hidroxietil)taurina: Este compuesto tiene grupos hidroxietil similares pero difiere en su porción de ácido sulfónico.
N,N-bis(2-hidroxietil)etilendiamina: Este compuesto contiene una estructura de etilendiamina en lugar de una porción de benzamida.
N,N-bis(2-hidroxietil)oleamida: Este compuesto tiene una estructura similar pero contiene una porción de oleamida en lugar de una porción de nitrobenzamida
Singularidad
La N,N-bis(2-hidroxietil)-4-nitrobenzamida es única debido a la presencia de ambos grupos hidroxietil y nitrobenzamida, que confieren reactividad química distinta y potencial actividad biológica. Su capacidad para sufrir diversas reacciones químicas e interactuar con objetivos biológicos lo convierte en un compuesto versátil para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
5467-17-4 |
|---|---|
Fórmula molecular |
C11H14N2O5 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
N,N-bis(2-hydroxyethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O5/c14-7-5-12(6-8-15)11(16)9-1-3-10(4-2-9)13(17)18/h1-4,14-15H,5-8H2 |
Clave InChI |
YPJBWGHOTZQGDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)N(CCO)CCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide](/img/structure/B11707663.png)

![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B11707669.png)
![17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11707675.png)



![2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11707703.png)

![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707719.png)

![N'-[(E)-(Furan-2-YL)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11707725.png)
![(4Z)-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11707728.png)
![1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one](/img/structure/B11707731.png)
